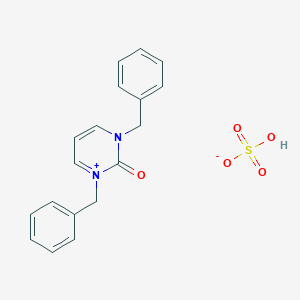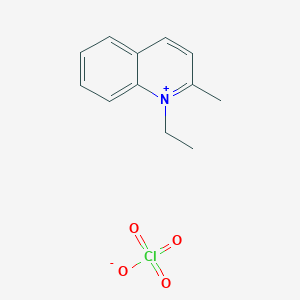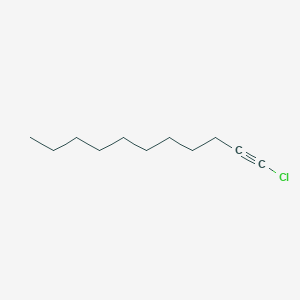
1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring with benzyl groups attached at the 1 and 3 positions, and a hydrogen sulfate group.
Preparation Methods
This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be catalyzed by various catalysts such as Lewis acids, silica-supported solid acids, and reusable heterogeneous catalysts like HPA-Montmorillonite-KSF . The reaction conditions typically involve solvent-free environments to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into its corresponding dihydropyrimidine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include dimethyl sulfate, diethyl sulfate, and benzyl (dimethyl)phenylammonium chloride . Major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives.
Scientific Research Applications
1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to biological targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown its binding mode and interaction with target proteins .
Comparison with Similar Compounds
1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate can be compared with other similar compounds such as:
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
- 1,3-Dibenzyl-5-nitro-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one
These compounds share similar structural features but differ in their substituents and biological activities . The uniqueness of this compound lies in its specific benzyl groups and hydrogen sulfate moiety, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
54424-58-7 |
|---|---|
Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1,3-dibenzylpyrimidin-1-ium-2-one;hydrogen sulfate |
InChI |
InChI=1S/C18H17N2O.H2O4S/c21-18-19(14-16-8-3-1-4-9-16)12-7-13-20(18)15-17-10-5-2-6-11-17;1-5(2,3)4/h1-13H,14-15H2;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
YPMGXTVFWISAHZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=[N+](C2=O)CC3=CC=CC=C3.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)

![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)






![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)

